molecular formula C11H7FN2O3 B2540905 1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 874401-03-3

1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B2540905
CAS No.: 874401-03-3
M. Wt: 234.186
InChI Key: CKMATXNXEMOXBH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H7FN2O3 and its molecular weight is 234.186. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid and its analogues demonstrate significant potential in antibacterial research. Studies have explored its structure-activity relationships, highlighting its efficacy against various bacteria. For instance, derivatives of this compound exhibited strong antibacterial activities in vitro, influenced by electron densities on specific atoms (Mu, Guo, & Zhang, 1989)(Mu, Guo, & Zhang, 1989). Further research synthesized and evaluated new series of compounds with this core structure, finding them effective against both gram-positive and gram-negative organisms (Nagawade, Khanna, Bhagwat, & Shinde, 2005)(Nagawade et al., 2005). Another study developed novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showing excellent in vitro and in vivo efficacy as antibacterial agents (Chu et al., 1986)(Chu et al., 1986).

Fluorescent Indicators

Research into fluorescent indicators for biological applications has also utilized derivatives of this compound. A study developed 4-oxo-4H-quinolizine-3-carboxylic acids, a related compound, as Mg2+-selective, fluorescent indicators. These indicators showed strong fluorescent responses to Mg2+ but not to Ca2+, highlighting their potential utility in bioimaging and cellular studies (Otten, London, & Levy, 2001)(Otten et al., 2001).

Antimicrobial and Antifungal Studies

The compound's analogues have been synthesized and evaluated for antimicrobial and antifungal activities. One study developed 4-thiazolidinones derivatives from a fluoroquinolone-based lead molecule, demonstrating potent antimicrobial properties (Patel & Patel, 2010)(Patel & Patel, 2010). Another research synthesized and evaluated N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3-dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides, demonstrating cytotoxic and antioxidant activities (Journals Iosr, Kolanpaka, & Gade, 2015)(Journals Iosr et al., 2015).

Anti-Cancer and Analgesic Activities

The compound's framework has been adapted for potential anti-cancer and analgesic applications. A study explored its derivatives for cytotoxic activity against cancer cells, with some showing significant potency (Naik, Mahanthesha, & Suresh, 2022)(Naik et al., 2022). Additionally, analgesic activities have been reported for compounds derived from this structure, as demonstrated in animal models (Menozzi et al., 1992)(Menozzi et al., 1992).

Safety and Hazards

The safety and hazards would depend on the exact nature of the compound. For example, 4-fluorophenylboronic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be further studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-oxopyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMATXNXEMOXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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